molecular formula C16H26Cl2N2O B12732076 2-(Butylamino)-6'-chloro-o-valerotoluidide hydrochloride CAS No. 102584-96-3

2-(Butylamino)-6'-chloro-o-valerotoluidide hydrochloride

Cat. No.: B12732076
CAS No.: 102584-96-3
M. Wt: 333.3 g/mol
InChI Key: SVGTXEUMPBGPLA-UHFFFAOYSA-N
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Description

C 3204: is a two-part polysulfide base compound known for its exceptional adhesion properties and resistance to various chemicals, including jet fuels. It is primarily used as a sealant in aerospace applications, particularly for integral fuel tanks and pressurized cabins .

Preparation Methods

Synthetic Routes and Reaction Conditions: C 3204 is synthesized by combining two components: a base compound and a curing agent. The base compound is typically off-white, while the curing agent is black. The components are mixed in a specific ratio (by weight: 100:10) to achieve a uniform gray color .

Industrial Production Methods: The industrial production of C 3204 involves careful surface preparation to ensure good adhesion. Surfaces must be free of oil, wax, grease, dirt, or other contaminants. The components are mixed using mechanical mixers at controlled speeds to avoid excessive heat and air entrapment .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: C 3204 is used in various chemical applications due to its resistance to chemicals and excellent adhesion properties. It is particularly useful in environments exposed to harsh chemicals .

Biology and Medicine: While C 3204 is not commonly used in biological or medical applications, its chemical resistance and flexibility make it a potential candidate for specialized sealing applications in medical devices .

Industry: In the aerospace industry, C 3204 is widely used as a sealant for integral fuel tanks and pressurized cabins. Its ability to withstand the attack of sulfur compounds in jet fuels makes it an essential material for aircraft maintenance .

Mechanism of Action

Mechanism: C 3204 exerts its effects through a curing reaction between the base compound and the curing agent. This reaction forms a flexible, resilient rubber that adheres tenaciously to various substrates, including aluminum, magnesium, titanium, and steel .

Molecular Targets and Pathways: The primary molecular targets of C 3204 are the surfaces to which it adheres. The compound forms strong chemical bonds with these surfaces, providing a durable seal that resists chemical attack and environmental degradation .

Comparison with Similar Compounds

Uniqueness: C 3204 stands out due to its exceptional resistance to sulfur compounds in jet fuels and its ability to form a flexible, resilient rubber with excellent adhesion properties. These characteristics make it particularly suitable for aerospace applications .

Properties

CAS No.

102584-96-3

Molecular Formula

C16H26Cl2N2O

Molecular Weight

333.3 g/mol

IUPAC Name

2-(butylamino)-N-(2-chloro-6-methylphenyl)pentanamide;hydrochloride

InChI

InChI=1S/C16H25ClN2O.ClH/c1-4-6-11-18-14(8-5-2)16(20)19-15-12(3)9-7-10-13(15)17;/h7,9-10,14,18H,4-6,8,11H2,1-3H3,(H,19,20);1H

InChI Key

SVGTXEUMPBGPLA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CCC)C(=O)NC1=C(C=CC=C1Cl)C.Cl

Origin of Product

United States

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